![molecular formula C18H18N2O B1266142 Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- CAS No. 36405-17-1](/img/structure/B1266142.png)

Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-

Descripción general

Descripción

"Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-" is a compound of interest in various fields of chemistry, including organic synthesis, material science, and potentially pharmacology. Its structural complexity and properties allow for diverse applications, although specific uses in non-drug-related fields are primarily focused on.

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity. For instance, asymmetric synthesis methods can be used to produce chiral β-hydroxy-α-amino acids, showcasing the versatility of nitrile-containing compounds in synthetic chemistry (Badorrey et al., 2000). Additionally, the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile as an intermediate for pharmaceuticals demonstrates the relevance of benzonitrile derivatives in complex synthesis pathways (Zhang Tong-bin, 2012).

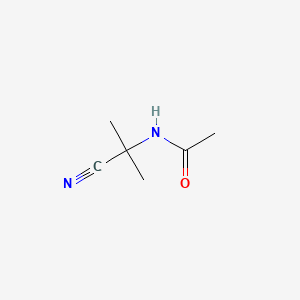

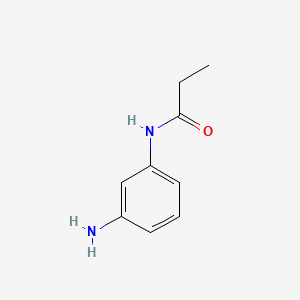

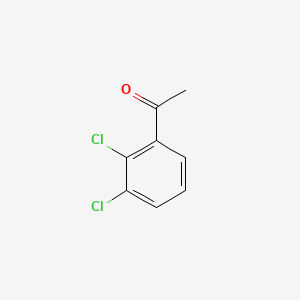

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives, including "Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-," is characterized by the presence of a benzonitrile moiety, which significantly influences its electronic and spatial configuration. Studies on molecules like 4-(Dimethyl-amino)benzonitrile have revealed insights into the dual fluorescence phenomenon, attributed to intramolecular charge transfer (ICT) states, highlighting the impact of molecular structure on optical properties (Köhn & Hättig, 2004).

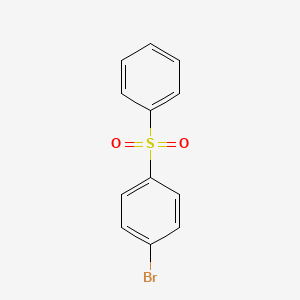

Chemical Reactions and Properties

Benzonitrile derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the compound's ability to form complex structures with significant steric hindrance, affecting reactivity and potential applications (Rublova et al., 2017).

Aplicaciones Científicas De Investigación

Polymer Photolysis Research : Benzonitrile derivatives have been studied for their behavior in different mediums, including polymers. For example, the photolysis of benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide in a polymer medium demonstrated unique characteristics, such as the stabilization of oxaziridine molecules and a specific charge-transfer transition (Čík, Šeršeň, & Vodný, 1991).

Synthesis of Pharmaceutical Intermediates : Benzonitrile compounds are used as intermediates in pharmaceutical synthesis. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile serves as an intermediate for the synthesis of bicalutamide, an anti-cancer medication, highlighting the role of benzonitrile derivatives in medicinal chemistry (Zhang Tong-bin, 2012).

Development of Advanced Materials : Studies on hyperbranched epoxide-amine adducts synthesized from benzonitrile derivatives, like 4-(2,3-epoxypropyl-1-oxy)benzonitrile, show applications in creating advanced materials. These adducts have potential uses in polymers and complexing agents (Theis, Ritter, & Klee, 2009).

Solar Energy Research : In the field of solar energy, derivatives like 4-amino-2-(trifluoromethyl)benzonitrile have been used to enhance the efficiency of polymer solar cells. Their role in improving the power conversion efficiency of these cells demonstrates the utility of benzonitrile derivatives in renewable energy technology (Jeong, Woo, Lyu, & Han, 2011).

Xanthine Oxidase Inhibition Research : Some benzonitrile derivatives have shown inhibitory effects against xanthine oxidase, an enzyme relevant in gout treatment. This suggests their potential application in developing new anti-inflammatory and antioxidant therapies (Smelcerovic et al., 2015).

Organic Synthesis Research : Benzonitrile derivatives are important in organic synthesis, serving as intermediates in complex chemical reactions. They are crucial in creating a wide range of organic compounds, indicating their versatility in chemical manufacturing (Kobayashi et al., 1999); Jiang et al., 2020).

Materials Synthesis and Characterization : Benzonitrile compounds are used in synthesizing and characterizing novel materials, such as aromatic polyesters with pendant cyano groups. These materials have potential applications in various industries due to their solubility and thermal stability (Yu, Cai, & Wang, 2009).

Propiedades

IUPAC Name |

4-[(4-butoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-3-12-21-18-10-6-16(7-11-18)14-20-17-8-4-15(13-19)5-9-17/h4-11,14H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLPZJPDDBBWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067975 | |

| Record name | Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |

CAS RN |

36405-17-1 | |

| Record name | 4-[[(4-Butoxyphenyl)methylene]amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36405-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(((4-butoxyphenyl)methylene)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036405171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[(4-butoxybenzylidene]amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)